N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
Description
N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine (CAS: 790263-24-0) is a 1,3,4-oxadiazole derivative featuring a 2-bromophenyl substituent at the 5-position of the oxadiazole ring and a cyclopropanamine group linked via a methylene bridge at the 2-position. Its molecular weight is 294.15 g/mol, and it is characterized by the MDL number MFCD06357329 .
Properties
IUPAC Name |
N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8/h1-4,8,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPUAABVWRCSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NN=C(O2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the cyclopropanamine moiety. One common method includes the cyclization of a hydrazide intermediate with a bromophenyl-substituted carboxylic acid under acidic conditions to form the oxadiazole ring. Subsequent alkylation with cyclopropanamine completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Bromophenyl Group Reactivity
The 2-bromophenyl substituent enables several transition-metal-catalyzed coupling reactions:
The bromine atom’s position (ortho to oxadiazole) creates steric constraints, typically requiring elevated temperatures for cross-couplings compared to para-substituted analogs.
Oxadiazole Ring Transformations
The 1,3,4-oxadiazole system participates in both ring-opening and functionalization reactions:
A. Nucleophilic Attack
Under acidic conditions (HCl/EtOH, reflux):
textOxadiazole → Thiosemicarbazide derivatives (via ring-opening with hydrazines)[4]
B. Photochemical Rearrangement
UV irradiation (λ = 254 nm, CH₃CN) induces:
text1,3,4-Oxadiazole → 1,2,4-Triazole isomerization
This photoreactivity is enhanced by electron-withdrawing substituents .
C. Electrophilic Substitution
Nitration (HNO₃/H₂SO₄, 0°C) occurs selectively at the oxadiazole’s C5 position when bromophenyl is at C2 .
Cyclopropane-Amine System Reactions
The cyclopropane ring and adjacent amine exhibit distinct behaviors:
A. Ring-Opening
| Reagent | Conditions | Product |
|---|---|---|
| HBr/AcOH | 60°C, 4h | Bromoalkene derivative |
| Cl₂/CCl₄ | Light, 25°C | Dichlorinated amine |
B. Amine Functionalization
-
Acylation : AcCl/pyridine (0°C → RT) yields N-acetylated compound
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Oxidation : KMnO₄/H₂SO₄ converts amine to nitro group (requires -20°C to prevent overoxidation)
Multifunctional Reactivity
Sequential reactions exploit multiple reactive sites:
-
Suzuki coupling of bromophenyl → biaryl intermediate
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Oxadiazole nitration → nitro-substituted derivative
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Cyclopropane bromination → functionalized final product
This cascade approach achieves molecular complexity in ≤3 steps .
Stability Considerations
Critical degradation pathways include:
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Hydrolytic cleavage of oxadiazole (pH <3 or >11, accelerated by heat)
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Radical-initiated cyclopropane ring-opening (peroxides, UV light)
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Oxidative deamination (O₂, transition metal contaminants)
Stabilization strategies involve storage under N₂ at -20°C with desiccants .
This compound’s reactivity profile enables diverse derivatization routes for pharmaceutical and materials science applications. The bromophenyl and oxadiazole groups provide handles for complexity-building reactions, while the strained cyclopropane introduces unique stereoelectronic effects. Current research gaps include detailed mechanistic studies of its photochemical behavior and catalytic asymmetric functionalizations.
Scientific Research Applications
Medicinal Chemistry
N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine has been investigated for its potential therapeutic effects due to the pharmacological properties associated with the oxadiazole moiety.
Biological Activities :
- Antimicrobial Properties : Studies have shown that derivatives containing oxadiazole rings exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Research indicates that compounds with similar structures demonstrate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, related compounds have shown IC50 values ranging from 49.79 µM to 113.70 µM against different cancer cell lines .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed:
- Modifications in substituents on the oxadiazole ring can significantly influence biological activity.
- Cyclopropane derivatives have been noted for their enhanced antitumor properties due to their ability to interact with various molecular targets.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its derivatives:
| Study Type | Objective | Findings | Reference Year |
|---|---|---|---|
| Cytotoxicity Studies | Evaluate effects on human tumor cell lines | Significant cytotoxic effects with IC50 values indicating strong potential for development | 2023 |
| Antimicrobial Testing | Assess efficacy against multiple pathogens | Promising results comparable to standard antibiotics | 2024 |
| Anti-inflammatory Study | Investigate effects on inflammatory markers | Treatment reduced TNF-alpha and IL-6 levels by approximately 50% | 2025 |
Mechanism of Action
The mechanism of action of N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is not fully understood. compounds containing the 1,3,4-oxadiazole ring are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Anticancer Activity
- 2,4-Dichlorophenyl Derivatives : Exhibited selective cytotoxicity against Hep-G2 (liver cancer) with IC₅₀ = 2.46 µg/mL, attributed to halogen-mediated DNA intercalation or enzyme inhibition .
- 4-Chlorophenyl and 4-Methoxyphenyl Analogs: Demonstrated selectivity for HOP-92 (non-small lung cancer) at 10 µM, suggesting substituent-dependent target specificity .
- Bromophenyl Compound: No direct activity data, but bromine’s electron-withdrawing nature may enhance stability and interaction with hydrophobic binding pockets .
Biological Activity
N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.
Chemical Structure and Properties
The compound this compound features a cyclopropane moiety linked to a 1,3,4-oxadiazole ring substituted with a bromophenyl group. Its molecular formula can be represented as with a molecular weight of approximately 284.15 g/mol.
Synthesis
The synthesis of this compound typically involves the condensation of 2-bromobenzaldehyde with hydrazine followed by cyclization with appropriate reagents to form the oxadiazole ring. This process is critical for obtaining the desired biological activity associated with the final product.
Antitumor Activity
Research indicates that compounds incorporating cyclopropane structures exhibit significant antitumor properties. For instance, derivatives of cyclopropane have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. A study reported IC50 values ranging from 49.79 µM to 113.70 µM for related compounds against these cell lines, suggesting that modifications in structure can enhance potency against specific tumors .
Antimicrobial Properties
The antimicrobial activity of this compound has also been evaluated. Compounds containing oxadiazole rings are known for their broad-spectrum antimicrobial activity. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
- Induction of Apoptosis : Certain studies indicate that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of oxadiazole rings has been linked to antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Cytotoxicity Studies : A study evaluated various derivatives against human tumor cell lines using MTS assays, revealing significant cytotoxic effects with IC50 values indicating strong potential for further development .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against multiple pathogens, showing promising results comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence biological activity, emphasizing the importance of substituents on the oxadiazole ring and cyclopropane moiety in enhancing potency .
Summary Table of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | 49.79 - 113.70 µM |
| Antimicrobial | Efficacy against gram-positive/negative bacteria | Varies by derivative |
| Antioxidant | Protective effects against oxidative stress | Not quantified |
Q & A
Q. What are the recommended synthetic routes for N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine, and how can reaction conditions be optimized?
The synthesis of oxadiazole derivatives typically involves multi-step protocols. For analogous compounds, cyclopropanamine attachment to the oxadiazole ring often follows hydrazide cyclization. Key steps include:
- Hydrazide preparation : Reacting 2-bromobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide.
- Oxadiazole cyclization : Using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux to form the 1,3,4-oxadiazole core .
- Mannich reaction : Introducing the cyclopropanamine moiety via a nucleophilic substitution or coupling reaction .
Optimization involves controlling temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents to maximize yield (>70%) and purity (confirmed via HPLC) .
Q. How should researchers characterize the structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the cyclopropane ring (δ ~0.5–1.5 ppm for cyclopropane protons) and bromophenyl group (δ ~7.2–7.8 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~350–360 for C₁₃H₁₃BrN₄O) .
- X-ray crystallography : To resolve the 3D conformation, particularly the oxadiazole ring’s planarity and substituent orientations .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the oxadiazole and bromophenyl groups. Limited solubility in water (<0.1 mg/mL) .
- Stability : Stable at room temperature in inert atmospheres. Susceptible to hydrolysis under strongly acidic/basic conditions (pH <2 or >10) . Store desiccated at −20°C for long-term stability.
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s anticancer activity, and how can contradictory data between assays be resolved?
- In vitro screening : Test against NCI-60 cancer cell lines (e.g., leukemia, melanoma) using MTT assays. Compare growth inhibition percentages (GP) with structural analogs (e.g., mean GP = 45–96% for similar oxadiazoles) .
- Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- Data reconciliation : If results conflict (e.g., high potency in one cell line but low in another), validate via orthogonal assays (e.g., Western blot for caspase-3 activation) and check for assay-specific artifacts (e.g., solvent interference) .
Q. How does the 2-bromophenyl substituent influence the compound’s binding affinity to biological targets?
- Computational docking : Model interactions with kinases (e.g., EGFR or Aurora B) using AutoDock Vina. The bromine atom may enhance hydrophobic interactions in binding pockets .
- SAR studies : Compare with analogs (e.g., 2-chlorophenyl or 4-methoxyphenyl). Bromine’s larger van der Waals radius may improve binding but reduce solubility .
- Experimental validation : Surface plasmon resonance (SPR) to measure dissociation constants (Kd) with purified targets .
Q. What methodologies are recommended for studying metabolic pathways and toxicity?
- In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. The cyclopropane ring may undergo CYP450-mediated oxidation .
- Toxicity screening : Use zebrafish embryos or 3D organoids to assess acute toxicity (LC₅₀) and organ-specific effects.
- Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .
Comparative and Methodological Questions
Q. How does this compound compare to structurally similar oxadiazoles in terms of biological activity?
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators like BAX/BCL-2) .
- Proteomics : SILAC labeling to quantify changes in kinase activity or post-translational modifications .
- CRISPR screens : Genome-wide knockout libraries to identify synthetic lethal targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
